molecular formula C16H25BO2 B13925513 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane CAS No. 167693-07-4

4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane

Cat. No.: B13925513
CAS No.: 167693-07-4
M. Wt: 260.2 g/mol
InChI Key: LUQAEJIBGOMWPJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane typically involves the reaction of 4-phenylbutylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

4-phenylbutylboronic acid+pinacolThis compound+water\text{4-phenylbutylboronic acid} + \text{pinacol} \rightarrow \text{this compound} + \text{water} 4-phenylbutylboronic acid+pinacol→this compound+water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

    Substitution: The boronic ester group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol.

    Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

    Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.

    Oxidation: Yields the corresponding alcohol.

    Substitution: Results in various substituted boronic esters.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in the synthesis of complex organic molecules.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-15(2)16(3,4)19-17(18-15)13-9-8-12-14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQAEJIBGOMWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570616
Record name 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167693-07-4
Record name 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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